2,2-Diphenyl-cyclopentanone
Overview
Description
2,2-Diphenyl-cyclopentanone is an organic compound with the molecular formula C17H16O It is a ketone characterized by a cyclopentanone ring substituted with two phenyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-cyclopentanone typically involves the alkylation of diphenylacetonitrile with a 4-halobutyronitrile, followed by Thorpe-Ziegler cyclization and acid hydrolysis to yield the ketone . The general procedure includes:
Alkylation: Diphenylacetonitrile is reacted with 4-bromobutyronitrile in the presence of a strong base such as butyllithium in tetrahydrofuran (THF) at low temperatures.
Cyclization: The resulting intermediate undergoes Thorpe-Ziegler cyclization in the presence of a base like potassium tert-butoxide.
Hydrolysis: The cyclized product is then hydrolyzed using concentrated hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyl-cyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2-Diphenyl-cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-cyclopentanone involves its interaction with molecular targets through its carbonyl group. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl groups can also engage in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring but without phenyl substitutions.
Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the cyclopentanone ring.
Uniqueness: 2,2-Diphenyl-cyclopentanone is unique due to the combination of a cyclopentanone ring and two phenyl groups, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
2,2-diphenylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPQVXWIKRPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301866 | |
Record name | 2,2-Diphenyl-cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15324-42-2 | |
Record name | NSC146798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenyl-cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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